molecular formula C15H17N5O2 B11833186 4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- CAS No. 548735-65-5

4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-

Cat. No.: B11833186
CAS No.: 548735-65-5
M. Wt: 299.33 g/mol
InChI Key: LNSWDTFYXQGHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with an imidazole ring and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: Starting with a suitable benzene derivative, the quinazoline core is constructed through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.

    Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.

    Final Assembly: The final compound is assembled through coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 4-Quinazolinamine, as effective anticancer agents. Quinazoline compounds have shown significant activity against various cancer cell lines through multiple mechanisms:

  • EGFR Inhibition : Compounds derived from quinazoline have been noted for their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, certain derivatives demonstrated IC50 values as low as 0.096 μM against EGFR, indicating potent activity in inhibiting tumor growth in breast and lung cancer models .
  • Dual Inhibition : Some synthesized quinazoline derivatives have been identified as dual inhibitors of EGFR and HER2, showcasing their potential in treating breast cancer .
Compound Target IC50 (μM) Cancer Type
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineEGFR0.096Breast
Various derivativesEGFR/HER2VariesBreast

Neurological Applications

Quinazoline derivatives have also been explored for their neuroprotective properties:

  • Anticonvulsant Activity : Certain quinazoline compounds have been screened for anticonvulsant effects and have shown promising results comparable to established medications like carbamazepine .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives is another area of active research:

  • Inhibition of Inflammatory Pathways : Studies have demonstrated that specific 4-amino quinazoline derivatives exhibit significant anti-inflammatory activity, outperforming standard treatments like indomethacin in various assays .
Compound Activity Comparison Drug
N-(4-fluorophenyl)quinazolin-4-amineAnti-inflammatoryIndomethacin

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized quinazoline derivatives evaluated their cytotoxicity against MCF7 (breast) and A549 (lung) cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through the activation of intrinsic pathways .

Case Study 2: Neuroprotection

In a model assessing the anticonvulsant properties of various quinazoline derivatives, one compound exhibited a significant reduction in seizure frequency and duration compared to controls. This suggests potential therapeutic applications in epilepsy management .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline
  • 2-chloro-4-(2-ethyl-1H-imidazol-1-yl)quinazoline

Uniqueness

Compared to similar compounds, 2-(1H-Imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of methoxy groups and the specific positioning of the imidazole ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

Biological Activity

4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)-, also known by its CAS number 548735-65-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 4-Quinazolinamine, 2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)- is C15H17N5O2. The compound features a quinazoline backbone with an imidazole moiety and methoxyethyl substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H17N5O2
CAS Number548735-65-5
IUPAC Name2-(1H-imidazol-1-yl)-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine
SMILESCOCCNc1nc(nc2ccc(OC)cc12)n3ccnc3

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties by acting as inhibitors of key signaling pathways involved in tumorigenesis. For example, derivatives of quinazoline have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer . The introduction of an imidazole ring in the structure enhances the interaction with biological targets, potentially improving efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the quinazoline core and the imidazole group can significantly influence the biological activity of these compounds. For instance, substituents at the C6 position of the quinazoline ring have been shown to enhance PI3Kα inhibitory activity . The presence of methoxy groups also contributes to increased lipophilicity and improved cellular uptake.

Study on PI3K Inhibition

A study published in April 2023 synthesized a series of quinazoline derivatives, including those similar to our compound of interest. The results demonstrated that certain modifications led to enhanced inhibitory effects on PI3Kα, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Antitumor Efficacy

In another investigation focused on related compounds, it was found that specific derivatives effectively inhibited cell proliferation in colorectal cancer models. These compounds not only reduced tumor growth in vivo but also exhibited favorable pharmacokinetic profiles .

Table 2: Summary of Biological Activities

Activity TypeObservations
PI3K InhibitionEffective against cancer cell lines
Antitumor EfficacyReduced tumor growth in animal models
Structure ModificationsEnhanced activity with specific substituents

Properties

CAS No.

548735-65-5

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-imidazol-1-yl-6-methoxy-N-(2-methoxyethyl)quinazolin-4-amine

InChI

InChI=1S/C15H17N5O2/c1-21-8-6-17-14-12-9-11(22-2)3-4-13(12)18-15(19-14)20-7-5-16-10-20/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,18,19)

InChI Key

LNSWDTFYXQGHQZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=C1C=C(C=C2)OC)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.